1,2-Isopropylidene-D,L-myo-inositol
Overview
Description
Synthesis Analysis
The asymmetric synthesis of D-myo-inositol derivatives from diethyl 2,3-O-isopropylidene-D-tartrate showcases a method to achieve protected D-myo-inositols through a seven-step process, transforming the carboxylate groups of diethyl tartrate into dialdehyde as a key intermediate (Sawada et al., 1996). Another synthesis approach involves the isopropylidenation of 1,2-O-cyclohexylidene-myo-inositol derivatives, leading to various blocked inositols by utilizing 2,2-dimethoxypropane in the presence of an acid catalyst (Ogawa et al., 1977).
Molecular Structure Analysis
The crystal structures of isopropylidene-myo-inositol derivatives have been analyzed, revealing that the inositol ring can adopt chair and skew conformations. Such studies provide insight into the steric and hydrogen bonding features of the hydroxyl groups, critical for understanding the compound's reactivity and interactions (Chung et al., 1992).
Chemical Reactions and Properties
Chemical reactions involving 1,2-Isopropylidene-D,L-myo-inositol include its use as a starting material for synthesizing inositol phosphates and analogs. An efficient methodology for the kinetic resolution of this compound utilizes lipase B of Candida antarctica, demonstrating the compound's versatility in synthesis applications (Cunha et al., 2010).
Physical Properties Analysis
The synthesis and resolution processes of 1,2-Isopropylidene-D,L-myo-inositol derivatives highlight their physical properties, such as solubility and crystallization behaviors. These properties are essential for the purification and preparation of enantiomerically pure inositol derivatives (Desai et al., 1994).
Chemical Properties Analysis
The chemical properties of 1,2-Isopropylidene-D,L-myo-inositol derivatives, including their reactivity in synthesis reactions and stability under various conditions, have been extensively studied. These properties are crucial for their application in synthesizing more complex molecules, such as inositol phosphates and their analogs, showcasing the compound's importance in organic synthesis and medicinal chemistry (Gigg et al., 1993).
Scientific Research Applications
Kinetic Resolution and Stereochemistry 1,2-Isopropylidene-D,L-myo-inositol is a pivotal compound in the synthesis of various inositol phosphates and their analogs. Studies reveal methodologies for kinetic resolution of this compound, efficiently producing high-purity derivatives, crucial for subsequent synthetic applications (Cunha et al., 2010), (Sureshan et al., 2003).
Regioselective Synthesis and Etherification Regioselectivity is a significant aspect in the etherification of 1,2-Isopropylidene-D,L-myo-inositol derivatives. This process, influenced by the nature of O-alkylating agents, is key for producing specific derivatives with potential applications in drug synthesis and other fields (Chengye et al., 2010).
Catalysis and Protective Group Strategies 1,2-Isopropylidene-D,L-myo-inositol also plays a role in catalysis and the development of eco-friendly methodologies for the protection of inositol hydroxyl groups. Innovative strategies using this compound enable the synthesis of mono-protected, di-protected, and other derivatized forms of inositol, expanding the possibilities for its application in various scientific fields (Vibhute & Sureshan, 2013).
Future Directions
properties
IUPAC Name |
(3aS,4S,5R,6R,7S,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-4,5,6,7-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-9(2)14-7-5(12)3(10)4(11)6(13)8(7)15-9/h3-8,10-13H,1-2H3/t3-,4-,5+,6+,7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUICEADCEITZAL-XGDQQJSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(C(C(C2O1)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@@H]2O1)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450489 | |
Record name | (3aS,4S,5R,6R,7S,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-4,5,6,7-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Isopropylidene-D,L-myo-inositol | |
CAS RN |
26276-97-1 | |
Record name | (3aS,4S,5R,6R,7S,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-4,5,6,7-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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